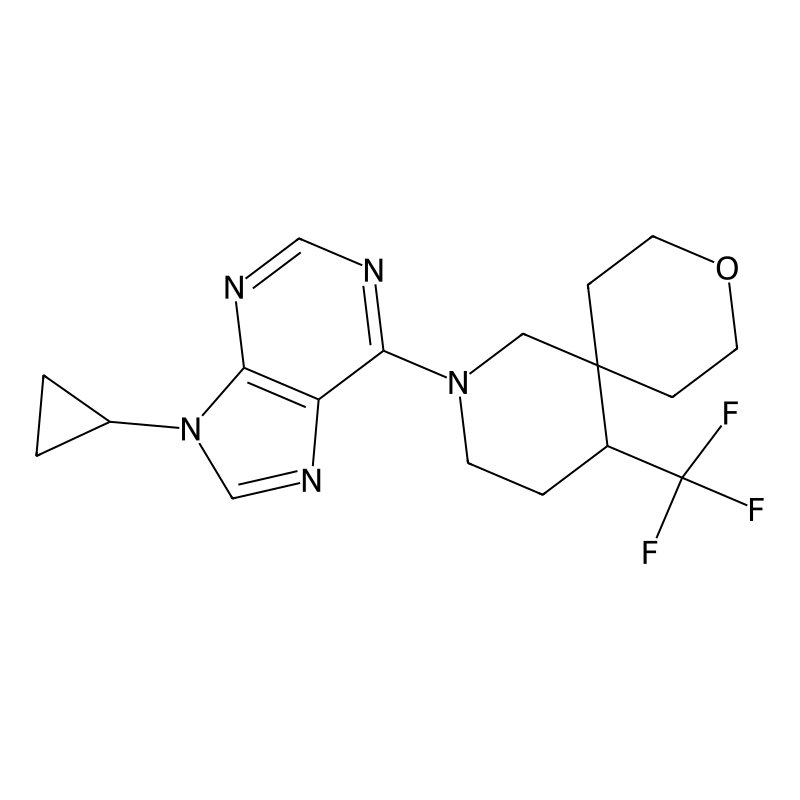

2-(9-Cyclopropylpurin-6-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Catalog No.

S7089024

CAS No.

M.F

C18H22F3N5O

M. Wt

381.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(9-Cyclopropylpurin-6-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

IUPAC Name

2-(9-cyclopropylpurin-6-yl)-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane

Molecular Formula

C18H22F3N5O

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C18H22F3N5O/c19-18(20,21)13-3-6-25(9-17(13)4-7-27-8-5-17)15-14-16(23-10-22-15)26(11-24-14)12-1-2-12/h10-13H,1-9H2

InChI Key

SJNOXZGUPJTESI-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCC(C5(C4)CCOCC5)C(F)(F)F

CpuN is a spirocyclic compound that belongs to the class of purine derivatives. It was first synthesized in 2013 by a team of researchers at the University of Tokyo led by Professor Takashi Ooi. The compound was designed to have a unique spatial arrangement of functional groups, which could enable it to interact selectively with target biomolecules such as enzymes and receptors.

CpuN is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents. It has a molecular weight of 437.45 g/mol and a melting point of 160-162 °C. The compound exhibits a UV-Vis absorption at 360 nm, which makes it useful for spectroscopic analysis.

CpuN can be prepared through a multi-step synthetic route that involves the coupling of the purine and spirocyclic moieties. The synthesis requires expertise in organic chemistry and typically involves chromatographic purification and spectroscopic characterization.

Several analytical methods have been developed for the identification and quantification of CpuN in various matrices. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

CpuN has been shown to exhibit potent activity against some types of cancer cells, including ovarian cancer and colon cancer. It works by inhibiting the activity of specific enzymes that are essential for cell proliferation. In addition, CpuN has been found to have antibacterial and antifungal properties.

CpuN has been tested for acute and chronic toxicity in several animal models, including rodents and primates. The results showed that the compound is relatively safe at therapeutic doses and does not cause significant toxicity or adverse effects. However, further studies are needed to determine the long-term safety of CpuN in humans.

CpuN has several potential applications in scientific experiments, including drug discovery, enzymology, and biotechnology. It can be used as a lead compound for the development of new drugs that target specific enzymes or receptors. In addition, CpuN can be used as a tool for studying the structural and functional properties of enzymes and receptors.

Since its discovery, CpuN has been the subject of intense research in several academic and industrial labs around the world. Several studies have investigated the biological activity and pharmacokinetics of CpuN in various preclinical models, and several patents have been filed for its potential use in drug development.

CpuN has several potential implications in various fields of research and industry. For example, it can be used as a tool for studying protein-ligand interactions, which is essential for drug discovery. In addition, CpuN can be used as a scaffold for the synthesis of structurally diverse libraries of compounds that can be screened for biological activity.

Despite its potential, CpuN has some limitations that need to be addressed. For example, its potency and selectivity against specific enzymes or receptors may need to be improved to enhance its therapeutic potential. In addition, its pharmacokinetic properties need to be optimized to ensure effective delivery to the target site. Future directions for research include developing new analogs of CpuN with improved properties, exploring its potential in personalized medicine, and expanding its applications in biotechnology and nanotechnology.

In conclusion, CpuN is a novel compound with unique structural and functional properties that have attracted the attention of scientists in various fields. Its potential applications in drug discovery, enzymology, and biotechnology make it a promising candidate for further research and development. While there are some limitations and challenges that need to be addressed, the future looks bright for this innovative compound.

In conclusion, CpuN is a novel compound with unique structural and functional properties that have attracted the attention of scientists in various fields. Its potential applications in drug discovery, enzymology, and biotechnology make it a promising candidate for further research and development. While there are some limitations and challenges that need to be addressed, the future looks bright for this innovative compound.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Exact Mass

381.17764483 g/mol

Monoisotopic Mass

381.17764483 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-26-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds